molecular formula C16H20N2O3S2 B4732523 N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide

N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide

Cat. No.: B4732523
M. Wt: 352.5 g/mol
InChI Key: ARTVXFHQFXJPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a thiophene sulfonyl group and a methylpropyl substituent, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The thiophene sulfonyl group is introduced through a sulfonylation reaction, and the methylpropyl group is added via alkylation. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the benzamide core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler benzamide derivatives.

Scientific Research Applications

N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The thiophene sulfonyl group can interact with enzymes and receptors, modulating their activity. The benzamide core may also play a role in binding to biological targets, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-4-[methyl(phenylsulfonyl)amino]benzamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N-(2-methylpropyl)-4-[methyl(benzylsulfonyl)amino]benzamide: Features a benzyl group in place of the thiophene ring.

Uniqueness

N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide is unique due to the presence of the thiophene sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-12(2)11-17-16(19)13-6-8-14(9-7-13)18(3)23(20,21)15-5-4-10-22-15/h4-10,12H,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTVXFHQFXJPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 4
N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-methylpropyl)-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.